2,4-Heptadienoic acid, 2-hydroxy-6-oxo-
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Overview
Description
(2Z,4E)-2-hydroxy-6-oxohepta-2,4-dienoic acid is a 2-hydroxy-6-oxohepta-2,4-dienoic acid which has 2Z,4E configuration. It is a conjugate acid of a (2Z,4E)-2-hydroxy-6-oxohepta-2,4-dienoate.
Scientific Research Applications
Metabolism and Environmental Impact
- Beta-Oxidation of Environmental Pollutants : 4-Heptanone, a component of human urine and a metabolite of 2-ethylhexanoic acid (EHA) from plasticizers, is studied for its formation via beta-oxidation, similar to the metabolism of 2,4-heptadienoic acid, 2-hydroxy-6-oxo- (Walker & Mills, 2001).
Applications in Synthesis and Biotechnology
- Biotechnological Production : Oxo- and hydroxy-carboxylic acids, similar to 2,4-heptadienoic acid, 2-hydroxy-6-oxo-, are produced biotechnologically for use as building blocks in organic synthesis. This process focuses on green chemistry and the use of renewable resources (Aurich et al., 2012).
Biochemical and Organic Chemistry Research
- Chemical Synthesis : Synthesis of similar compounds like 5-oxo-(3S)-hydroxy-4,4-dimethylheptanoic acid, part of the epothilone A fragment, highlights the relevance of such compounds in chemical synthesis and the utilization of specific enzymes in the process (Shioji et al., 2001).
Chemical Reaction Studies
- Chemical Reaction Features : Research on reactions involving 3,4-dihydroxy-6-oxo-2,4-alkadienoic acid esters, similar to 2,4-heptadienoic acid, 2-hydroxy-6-oxo-, contributes to understanding specific chemical reaction pathways and the formation of various compounds (Mukovoz et al., 2015).
Medical and Biological Applications
- Biological Activity Study : The study of lipid hydroperoxide-derived modifications, similar to those from 2,4-heptadienoic acid, 2-hydroxy-6-oxo-, provides insights into their potential impact on biological activities, such as transcriptional activation (Oe et al., 2003).
Properties
CAS No. |
7244-95-3 |
---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(2Z,4E)-2-hydroxy-6-oxohepta-2,4-dienoic acid |
InChI |
InChI=1S/C7H8O4/c1-5(8)3-2-4-6(9)7(10)11/h2-4,9H,1H3,(H,10,11)/b3-2+,6-4- |
InChI Key |
HVZGWILTESYJSP-ZPYFUIHZSA-N |
Isomeric SMILES |
CC(=O)/C=C/C=C(/C(=O)O)\O |
SMILES |
CC(=O)C=CC=C(C(=O)O)O |
Canonical SMILES |
CC(=O)C=CC=C(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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